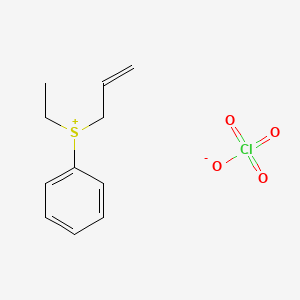
Ethyl(phenyl)(prop-2-en-1-yl)sulfanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(phenyl)(prop-2-en-1-yl)sulfanium perchlorate is a chemical compound that belongs to the class of sulfonium salts. These compounds are characterized by the presence of a sulfonium ion, which is a sulfur atom bonded to three organic groups. The perchlorate anion (ClO₄⁻) is commonly used as a counterion in these salts due to its stability and solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(phenyl)(prop-2-en-1-yl)sulfanium perchlorate typically involves the reaction of a sulfonium precursor with an alkylating agent in the presence of a perchlorate source. One common method is the alkylation of phenyl(prop-2-en-1-yl)sulfide with ethyl iodide in the presence of sodium perchlorate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl(phenyl)(prop-2-en-1-yl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonium ion can lead to the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonium ion is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates, amines, or alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Ethyl(phenyl)(prop-2-en-1-yl)sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(phenyl)(prop-2-en-1-yl)sulfanium perchlorate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfonium ion can form strong interactions with negatively charged or electron-rich sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Ethyl(phenyl)(prop-2-en-1-yl)sulfanium perchlorate can be compared with other sulfonium salts such as:
- Mthis compound
- Ethyl(phenyl)(methyl)sulfanium perchlorate
- Ethyl(phenyl)(but-2-en-1-yl)sulfanium perchlorate
These compounds share similar chemical properties but differ in their alkyl substituents, which can influence their reactivity and applications. This compound is unique due to its specific alkyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62162-01-0 |
|---|---|
Molecular Formula |
C11H15ClO4S |
Molecular Weight |
278.75 g/mol |
IUPAC Name |
ethyl-phenyl-prop-2-enylsulfanium;perchlorate |
InChI |
InChI=1S/C11H15S.ClHO4/c1-3-10-12(4-2)11-8-6-5-7-9-11;2-1(3,4)5/h3,5-9H,1,4,10H2,2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ZBTJIZUJHPHGCE-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+](CC=C)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















